molecular formula C10H14O B188474 (1S)-1-(2-Methylphenyl)-1-propanol CAS No. 117409-10-6

(1S)-1-(2-Methylphenyl)-1-propanol

Cat. No.: B188474
CAS No.: 117409-10-6
M. Wt: 150.22 g/mol
InChI Key: BYEMOPAVGULHAT-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-(2-Methylphenyl)-1-propanol is a chiral alcohol with the molecular formula C10H14O It is characterized by the presence of a phenyl group substituted with a methyl group at the ortho position and a hydroxyl group attached to a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

(1S)-1-(2-Methylphenyl)-1-propanol can be synthesized through several methods. One common approach involves the reduction of (S)-1-(2-Methylphenyl)-1-propanone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure the desired stereochemistry is maintained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a chiral catalyst. This method allows for the efficient production of the desired enantiomer with high yield and purity. The process parameters, including pressure, temperature, and catalyst concentration, are optimized to achieve the best results.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2-Methylphenyl)-1-propanol undergoes various chemical reactions, including:

    Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in ethanol.

    Substitution: Thionyl chloride in pyridine or phosphorus tribromide in tetrahydrofuran.

Major Products Formed

    Oxidation: (S)-1-(2-Methylphenyl)-1-propanone.

    Reduction: (S)-1-(2-Methylphenyl)propane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(1S)-1-(2-Methylphenyl)-1-propanol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various chiral compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is utilized in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of (1S)-1-(2-Methylphenyl)-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. The phenyl group contributes to hydrophobic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(2-Methylphenyl)-1-propanol
  • 1-(2-Methylphenyl)-2-propanol
  • 1-(2-Methylphenyl)-1-butanol

Uniqueness

(1S)-1-(2-Methylphenyl)-1-propanol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. The (S)-enantiomer may exhibit different biological activity compared to the ®-enantiomer, making it valuable in chiral synthesis and pharmaceutical applications. Additionally, the presence of the ortho-methyl group on the phenyl ring can influence the compound’s reactivity and interaction with molecular targets.

Properties

CAS No.

117409-10-6

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

(1S)-1-(2-methylphenyl)propan-1-ol

InChI

InChI=1S/C10H14O/c1-3-10(11)9-7-5-4-6-8(9)2/h4-7,10-11H,3H2,1-2H3/t10-/m0/s1

InChI Key

BYEMOPAVGULHAT-JTQLQIEISA-N

SMILES

CCC(C1=CC=CC=C1C)O

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1C)O

Canonical SMILES

CCC(C1=CC=CC=C1C)O

Origin of Product

United States

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